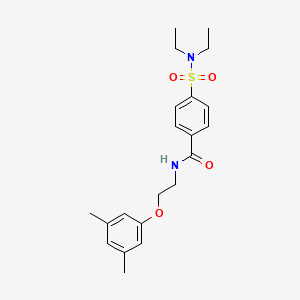
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide, also known as DADB, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neuronal cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress response genes. In bacterial cells, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in bacterial metabolism.
Biochemical and Physiological Effects
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection against oxidative stress-induced damage in neuronal cells, and the inhibition of bacterial growth. In addition, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to have low toxicity in vitro and in vivo studies.
实验室实验的优点和局限性
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potent activity against various cancer cell lines and bacterial strains. However, its limitations include the lack of understanding of its mechanism of action and its potential off-target effects.
未来方向
There are several future directions for the study of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide, including the investigation of its potential applications in other fields, such as inflammation and immunomodulation. In addition, further studies are needed to elucidate the mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide and to identify its potential off-target effects. Furthermore, the development of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
合成方法
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with diethylsulfamoyl chloride, followed by the reaction with 3,5-dimethylphenol and ethyl chloroformate. The final product is obtained through purification and isolation techniques.
科学研究应用
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has been found to protect against oxidative stress-induced damage in neuronal cells. In antimicrobial activity, 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide has exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-23(6-2)28(25,26)20-9-7-18(8-10-20)21(24)22-11-12-27-19-14-16(3)13-17(4)15-19/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJJJMOLGKJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenoxy)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)
![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)
![2-(1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2645171.png)
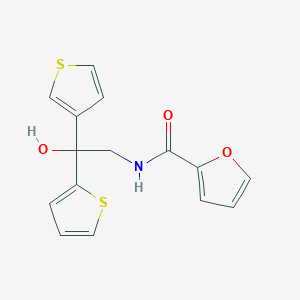
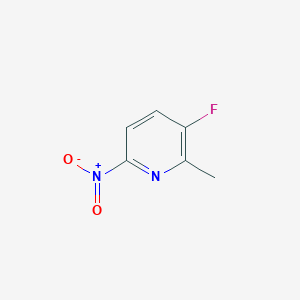
![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)
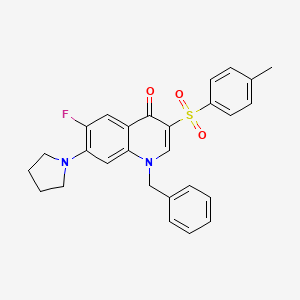
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)
![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)
![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)
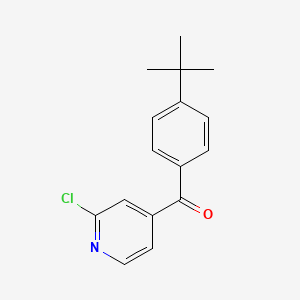

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)